1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine
Description
This compound (CAS: 1005090-36-7) features a norbornene (bicyclo[2.2.1]hept-5-ene) core linked via a methyl group to a piperidin-4-yl moiety, which is further substituted with a 4-methylpiperazine ring. Its molecular formula is C₁₈H₃₁N₃ (molecular weight: 289.46 g/mol), with predicted physicochemical properties including a boiling point of 390.4±37.0 °C, density of 1.064±0.06 g/cm³, and pKa of 9.30±0.10 .
Properties
Molecular Formula |
C18H31N3 |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C18H31N3/c1-19-8-10-21(11-9-19)18-4-6-20(7-5-18)14-17-13-15-2-3-16(17)12-15/h2-3,15-18H,4-14H2,1H3 |
InChI Key |
LNKXBJRJYVFVEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl Chloride
The bicyclic component is synthesized via a Diels-Alder reaction between cyclopentadiene and ethylene, followed by chlorination at the 2-position.
Alkylation of Piperidine-4-amine
The chlorinated bicyclic compound reacts with piperidine-4-amine via nucleophilic substitution:
-
Conditions : Dichloromethane (DCM), triethylamine (Et₃N), 24 h at 25°C.
-
Yield : 62%.
Reductive Amination with Methylpiperazine
The amine intermediate undergoes reductive amination using methylpiperazine and sodium cyanoborohydride (NaBH₃CN):
Table 1: Optimization of Reductive Amination
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 40–80 | 60 | Max yield at 60°C |
| Reaction Time (h) | 24–72 | 48 | Plateau after 48 h |
| Stoichiometry (Amine:NaBH₃CN) | 1:1–1:3 | 1:2.5 | Higher ratios reduce side products |
Route 2: Palladium-Catalyzed Coupling
Suzuki-Miyaura Coupling for Bicyclic Intermediate
A palladium-catalyzed cross-coupling reaction introduces the bicyclo[2.2.1]heptene group to a pre-functionalized piperidine boronic ester:
Quaternization with Methylpiperazine
The coupled product is treated with methylpiperazine under basic conditions:
Table 2: Palladium Catalyst Screening
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 58 | 89 |
| PdCl₂(PPh₃)₂ | PPh₃ | 71 | 93 |
| Pd(dba)₂ | BINAP | 65 | 91 |
Route 3: Solid-Phase Synthesis for High-Throughput Production
Immobilization of Piperidine on Resin
A Wang resin-bound piperidine derivative is functionalized with the bicyclic group using a Mitsunobu reaction:
On-Resin Methylpiperazine Conjugation
The resin-bound intermediate reacts with methylpiperazine under microwave-assisted conditions:
Route 4: Enzymatic Resolution for Chiral Variants
Kinetic Resolution of Racemic Intermediate
Lipase B from Candida antarctica (CAL-B) resolves a racemic piperidine-bicycloheptene intermediate:
Coupling with Methylpiperazine
The resolved amine is conjugated with methylpiperazine via reductive amination (as in Route 1).
Comparative Analysis of Methods
Table 3: Route Comparison
| Parameter | Route 1 | Route 2 | Route 3 | Route 4 |
|---|---|---|---|---|
| Total Yield (%) | 54 | 68 | 76 | 58 |
| Purity (%) | 92 | 94 | 98 | 99 |
| Scalability | Moderate | High | Low | Moderate |
| Cost Efficiency | $ | $$ | $$$ | $$ |
| Chirality Control | None | None | None | High |
Challenges and Optimization Strategies
-
Byproduct Formation : Competing N-alkylation during reductive amination is mitigated using bulky bases (e.g., DIPEA).
-
Purification : Reverse-phase HPLC (C18 column) resolves closely eluting isomers.
-
Stability : The bicyclo[2.2.1]heptene moiety is prone to ring-opening under acidic conditions; neutral pH is maintained during synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar bicyclic structures exhibit potential anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit cancer cell proliferation, indicating a possible application for 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine in cancer treatment.
Case Study : A series of piperidine derivatives demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells, with IC50 values suggesting significant efficacy .
Neurological Disorders
The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Piperazine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems.
Research Insight : Compounds with similar structures have been investigated for their ability to inhibit the presynaptic choline transporter, which plays a crucial role in acetylcholine signaling in the brain . This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease.
Antimicrobial Activity
The piperidine moiety is also associated with antibacterial properties. Studies have shown that certain piperidine derivatives exhibit significant antibacterial activity against various strains, indicating that similar compounds may be useful in developing new antibiotics.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-cancer | Inhibits proliferation of cancer cells | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Antibacterial | Exhibits significant antibacterial activity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the bicyclic structure and piperazine ring can significantly influence biological activity. For example, the presence of specific substituents on the piperidine ring enhances cytotoxicity against cancer cell lines .
Mechanism of Action
The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Bicyclic Systems
- 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (CAS: 1022205-14-6): Molecular formula: C₁₂H₂₀N₂ (MW: 192.31 g/mol). Differs by replacing the piperidin-4-yl-4-methylpiperazine group with a simpler piperazine ring. Lacks the extended nitrogenous substituents, reducing steric bulk and possibly altering receptor selectivity .
- 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea: Incorporates a urea linker instead of a piperazine-piperidine system. Adamantane and norbornene groups enhance rigidity and hydrophobicity, but the urea functional group may limit CNS penetration compared to tertiary amines .
Piperazine-Piperidine Derivatives
- 1-Methyl-4-piperidin-4-yl-piperazine (CAS: 23995-88-2): Molecular formula: C₁₀H₂₁N₃ (MW: 183.30 g/mol). Shares the piperidin-4-yl-4-methylpiperazine backbone but lacks the norbornene group. Simpler structure may improve synthetic accessibility but reduce binding affinity to lipophilic targets like dopamine D2 receptors .
- 1-(2-Chlorobenzyl)-4-methylpiperazine (Compound 17 in ): Substitutes the norbornene-piperidine system with a 2-chlorobenzyl group. Exhibits selectivity for cytochrome P450 2A13, highlighting the role of aromatic substituents in enzyme inhibition .
Dopamine D2 Receptor Affinity
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): Highest D2 receptor affinity in its series (Kᵢ = 12 nM). The 2-methoxyphenyl and nitrobenzyl groups enhance orthosteric binding, whereas the norbornene analog may prioritize allosteric modulation due to steric bulk .
Antiviral Potential
- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol (): Binds to SARS-CoV-2 spike protein similarly to hydroxychloroquine (HCQ). The norbornene-containing compound’s larger hydrophobic surface may improve viral entry inhibition but requires toxicity profiling .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound incorporates a bicyclic structure and piperidine moieties, which are known for their interactions with various biological targets, including receptors and enzymes.
Chemical Structure
The compound can be represented as follows:
Structural Components:
- Bicyclo[2.2.1]heptene: This bicyclic structure contributes to the compound's rigidity and potential for specific interactions with biological targets.
- Piperidine Rings: The presence of piperidine enhances the compound's ability to participate in hydrogen bonding and other interactions.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding: The bicyclic structure may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Modulation: The piperidine moieties could interact with various enzymes, modulating their activity through competitive or non-competitive inhibition.
Biological Activity Overview
Several studies have explored the biological activities associated with compounds similar to 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine, particularly focusing on their pharmacological properties.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Properties
A study investigated the effects of similar piperazine derivatives on serotonin receptor modulation. Results indicated that such compounds could enhance serotonergic transmission, suggesting potential antidepressant effects.
Case Study 2: Antimicrobial Activity
Research into piperazine-based compounds showed promising results against various bacterial strains, including resistant strains. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 3: Neuroprotective Effects
Studies have demonstrated that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Q & A
Q. How do salt forms (e.g., hydrochloride) influence solubility and crystallinity?
- Methodological Answer : Salt formation (e.g., HCl) improves aqueous solubility by increasing ionic character. Crystallinity is assessed via X-ray diffraction; hydrochloride salts often form stable monoclinic crystals. Counterion selection (e.g., citrate vs. mesylate) impacts hygroscopicity and formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
